8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Medicinal Chemistry Structure–Activity Relationship Isomer Differentiation

8-Methoxy-2,3,4,5-tetrahydro‑1H‑benzo[b]azepine is a partially saturated benzazepine that carries a single methoxy substituent at the 8‑position of the fused benzene ring. The free base has a molecular weight of 177.24 g mol⁻¹ and a predicted LogP of 2.22 [REFS‑1].

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 17422-43-4
Cat. No. B101772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine
CAS17422-43-4
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(CCCCN2)C=C1
InChIInChI=1S/C11H15NO/c1-13-10-6-5-9-4-2-3-7-12-11(9)8-10/h5-6,8,12H,2-4,7H2,1H3
InChIKeyYOWUBTLYNPKOQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methoxy-2,3,4,5-tetrahydro‑1H‑benzo[b]azepine (CAS 17422‑43‑4): Core Scaffold Identity and Procurement‑Relevant Properties


8-Methoxy-2,3,4,5-tetrahydro‑1H‑benzo[b]azepine is a partially saturated benzazepine that carries a single methoxy substituent at the 8‑position of the fused benzene ring. The free base has a molecular weight of 177.24 g mol⁻¹ and a predicted LogP of 2.22 [REFS‑1]. Its hydrochloride salt (CAS 17537‑86‑9) melts at 45–47 °C and boils at 130–134 °C under reduced pressure (5 Torr) [REFS‑2]. The secondary amine (predicted pKa ≈ 4.96) and the electron‑donating methoxy group define its reactivity and its utility as a versatile intermediate for central‑nervous‑system (CNS) targeted libraries.

Why 8-Methoxy-2,3,4,5-tetrahydro‑1H‑benzo[b]azepine Cannot Be Replaced by a Generic Benzazepine Analog


Benzazepine scaffolds are highly sensitive to the position and electronic nature of ring substituents. Moving the methoxy group from the 8‑position to the 7‑position alters the π‑electron density distribution and the preferred conformation of the azepine ring, which can radically change target‑binding poses [REFS‑1]. Similarly, replacing the methoxy group with chlorine or fluorine at the 8‑position shifts lipophilicity by more than one LogP unit and modifies hydrogen‑bond acceptor capacity, directly impacting both pharmacodynamics and pharmacokinetics [REFS‑2][REFS‑3]. Generic interchange therefore carries a high risk of losing the specific activity profile for which the 8‑methoxy substitution was selected.

Quantitative Differentiation Evidence for 8-Methoxy-2,3,4,5-tetrahydro‑1H‑benzo[b]azepine (CAS 17422‑43‑4)


Regiochemical Identity: 8‑Methoxy vs. 7‑Methoxy Substitution

The methoxy group at the 8‑position creates a distinct electronic and steric environment compared to the 7‑methoxy isomer (CAS 46180‑98‑7). In published structure–activity studies on 1,7‑disubstituted benzazepines, moving substituents by a single ring position changed nNOS selectivity by >100‑fold [REFS‑1]. Although no head‑to‑head assay directly compares the two unsubstituted methoxy isomers, the class‑level evidence predicts that the 8‑OMe isomer will interact with biological targets differently than the 7‑OMe isomer.

Medicinal Chemistry Structure–Activity Relationship Isomer Differentiation

Melting Point and Physical Form: 8‑Methoxy Benzazepine HCl vs. Unsubstituted Parent

The hydrochloride salt of 8-methoxy-2,3,4,5-tetrahydro‑1H‑benzo[b]azepine melts at 45–47 °C [REFS‑1], whereas the unsubstituted parent 2,3,4,5-tetrahydro‑1H‑benzo[b]azepine melts at 32 °C [REFS‑2]. The 13–15 °C elevation simplifies handling, reduces the risk of liquefaction during ambient‑temperature processing, and confirms the identity of the salt form.

Process Chemistry Solid‑State Characterization Salt Selection

Lipophilicity Control: LogP 2.22 for 8‑Methoxy vs. LogP 3.23 for 8‑Chloro

The predicted LogP of 8-methoxy-2,3,4,5-tetrahydro‑1H‑benzo[b]azepine is 2.22 [REFS‑1]. The 8‑chloro analog (CAS 939759‑15‑6) has a predicted LogP of 3.23 [REFS‑2], a difference of approximately +1.0 Log unit. This translates to roughly a 10‑fold higher octanol/water partition coefficient for the chloro derivative, which can significantly increase metabolic clearance and reduce aqueous solubility.

ADME Lipophilicity Drug Design

AChE Inhibitory Activity: Preliminary IC₅₀ = 0.5 μM (Comparable to Donepezil)

A vendor‑aggregated datasheet reports that 8-methoxy-2,3,4,5-tetrahydro‑1H‑benzo[b]azepine inhibits acetylcholinesterase (AChE) with an IC₅₀ of 0.5 μM, a value comparable to that of the approved drug donepezil [REFS‑1]. The same source indicates low cytotoxicity (CC₅₀ > 50 μM against normal human fibroblasts). No peer‑reviewed study has yet confirmed these values, and head‑to‑head data against other 8‑substituted benzazepines are absent.

Neurodegeneration Acetylcholinesterase Lead Identification

Purity and Salt‑Form Options: 95% Free Base vs. 97% Hydrochloride

The free base is commercially available at 95% purity [REFS‑1], while the hydrochloride salt is offered at 97% purity [REFS‑2]. Both forms are supplied by the same vendor (Fluorochem), ensuring consistent analytical characterization (NMR, LC‑MS) and a transparent impurity profile. In contrast, the 7‑methoxy isomer and the 8‑fluoro analog are listed by multiple vendors without publicly disclosed purity specifications, increasing the risk of batch‑to‑batch variability.

Chemical Procurement Salt Selection Quality Control

Best‑Fit Application Scenarios for 8-Methoxy-2,3,4,5-tetrahydro‑1H‑benzo[b]azepine


CNS Lead‑Optimization Programs Requiring a Low‑Lipophilicity Benzazepine Scaffold

With a LogP of 2.22, the 8‑methoxy derivative is substantially less lipophilic than the 8‑chloro analog (LogP ≈ 3.23) [Section 3, Evidence 3]. Medicinal chemistry teams optimizing for CNS penetration and low metabolic clearance can select the 8‑methoxy compound as a core scaffold, confident that its physicochemical profile is more favorable than that of halogenated alternatives.

Synthetic Route Scouting Where Regiochemical Integrity is Critical

The 8‑methoxy substitution pattern is structurally distinct from the 7‑methoxy isomer, and class‑level SAR demonstrates that positional isomerism on the benzazepine core can alter biological activity by >100‑fold [Section 3, Evidence 1]. Process chemists scaling up a patent‑protected route that specifies the 8‑OMe isomer must procure the correct regioisomer to avoid costly downstream failures.

Quality‑Controlled Intermediate Supply for Multi‑Step Synthesis

The availability of both free base (95%) and HCl salt (97%) from a single reputable vendor with full analytical documentation [Section 3, Evidence 5] makes this compound a reliable building block. Procurement teams can select the salt form that best matches the subsequent reaction conditions (e.g., free base for amide couplings, HCl salt for Boc‑protection steps) without compromising purity.

Alzheimer's Disease Drug Discovery Based on AChE Inhibition

Preliminary data indicate that the compound inhibits AChE with an IC₅₀ of 0.5 μM, comparable to donepezil, and shows low cytotoxicity (CC₅₀ > 50 μM) [Section 3, Evidence 4]. Although this evidence requires peer‑reviewed validation, it provides a rational starting point for academic labs or biotech companies initiating a phenotypic screening campaign against neurodegenerative targets.

Technical Documentation Hub

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